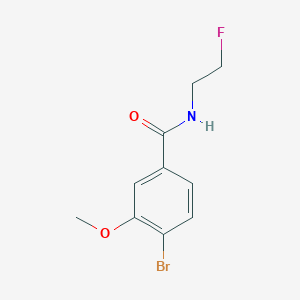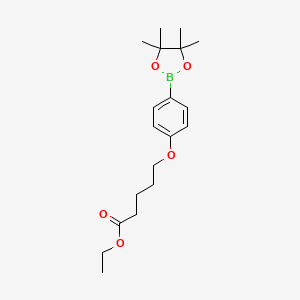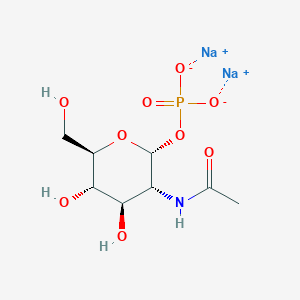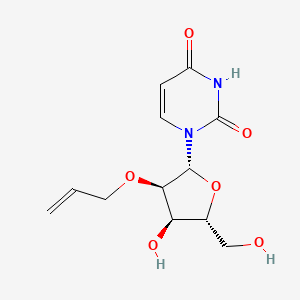![molecular formula C10H10ClN3O4 B8122650 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate is a chemical compound known for its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolo[3,4-c]pyridazine core, which is a fused bicyclic system, and is often studied for its biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of hydrazine derivatives and chloro-substituted alkenes, followed by cyclization to form the pyridazine ring.
-
Step 1: Formation of Intermediate
Reagents: Hydrazine hydrate, chloro-substituted alkene
Conditions: Reflux in ethanol or another suitable solvent
Outcome: Formation of a hydrazone intermediate
-
Step 2: Cyclization
Reagents: Intermediate from Step 1
Conditions: Heating with a suitable acid catalyst
Outcome: Formation of the pyrrolo[3,4-c]pyridazine core
-
Step 3: Chlorination
Reagents: Chlorinating agent (e.g., thionyl chloride)
Conditions: Room temperature or slightly elevated temperatures
Outcome: Introduction of the chlorine atom at the desired position
-
Step 4: Formation of Maleate Salt
Reagents: Maleic acid
Conditions: Mixing in an appropriate solvent
Outcome: Formation of the maleate salt of the compound
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Varies depending on the desired oxidation state
Products: Oxidized derivatives of the pyridazine ring
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Typically carried out in an inert atmosphere
Products: Reduced forms of the compound, potentially altering the pyridazine ring
-
Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Often requires a catalyst or elevated temperatures
Products: Substituted derivatives where the chlorine atom is replaced
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts depending on the reaction type
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide
科学研究应用
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate has been explored for various scientific research applications:
-
Medicinal Chemistry:
Anticancer Activity: Studies have shown potential anticancer properties, making it a candidate for drug development.
Antimicrobial Properties: Research indicates possible antimicrobial effects, useful in developing new antibiotics.
-
Biology:
Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be useful in treating diseases.
-
Materials Science:
Polymer Synthesis: Its unique structure makes it a potential monomer for creating specialized polymers with unique properties.
-
Industry:
Catalysis: Used as a catalyst in various chemical reactions due to its stability and reactivity.
作用机制
The mechanism by which 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors involved in disease pathways. The exact pathways can vary depending on the specific application but often involve modulation of cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Known for its use as an ATR kinase inhibitor.
1H-Pyrrolo[2,3-b]pyridine: Studied for its biological activities and potential therapeutic applications.
Uniqueness
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate stands out due to its specific substitution pattern and the presence of the maleate salt, which can influence its solubility and bioavailability. This makes it particularly useful in applications where these properties are critical.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.C4H4O4/c7-6-1-4-2-8-3-5(4)9-10-6;5-3(6)1-2-4(7)8/h1,8H,2-3H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLVTJPYWAJAMP-BTJKTKAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2CN1)Cl.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=NN=C2CN1)Cl.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
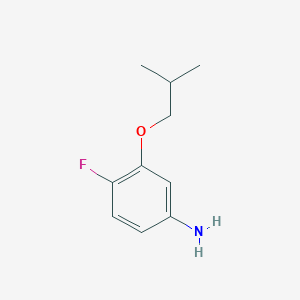
![2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8122576.png)
![C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine](/img/structure/B8122580.png)
![7-[tert-butyl(dimethyl)silyl]oxyheptyl 4-methylbenzenesulfonate](/img/structure/B8122587.png)
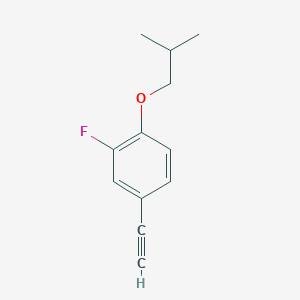
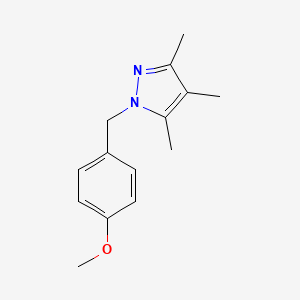
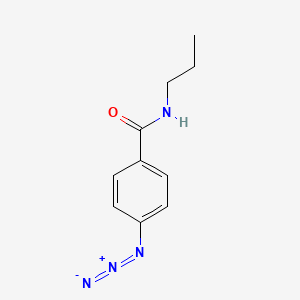
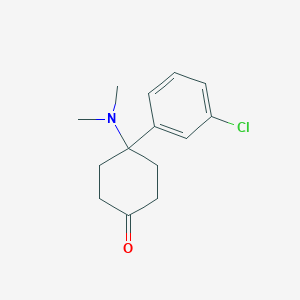
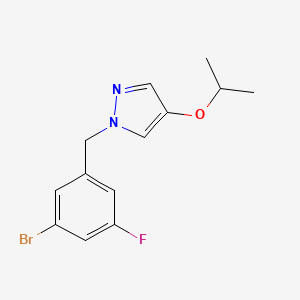
![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)
